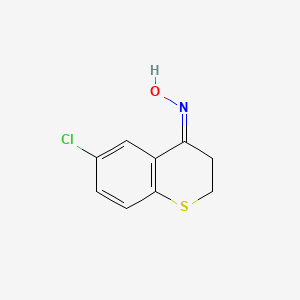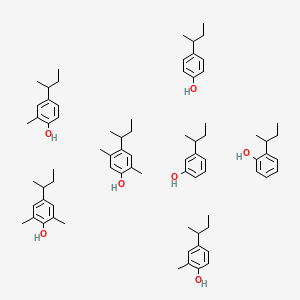
Cananga oil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cananga oil, derived from the flowers of the Cananga tree (Cananga odorata), is a highly valued essential oil known for its sweet, floral aroma. The Cananga tree is native to Southeast Asia, including countries like the Philippines, Malaysia, and Indonesia . The oil is widely used in the fragrance industry, aromatherapy, and traditional medicine due to its calming and therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cananga oil is primarily extracted through steam distillation of the fresh flowers of the Cananga tree . The flowers are subjected to hydrodistillation using a Clevenger-type apparatus for about 6 hours, resulting in a pleasant-smelling oil with a yield of approximately 1.1% .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to handle larger quantities of flowers. The quality of the oil is differentiated based on its chemical constituents, which can vary depending on the extraction methods, conditions of the flowers, and their origins .
Chemical Reactions Analysis
Types of Reactions: Cananga oil undergoes various chemical reactions, including oxidation, reduction, and substitution. The oil contains several chemical compounds such as linalool, beta-caryophyllene, and germacrene D, which contribute to its aroma and therapeutic properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the primary constituents of this compound, such as linalool oxide, reduced beta-caryophyllene, and substituted germacrene derivatives .
Scientific Research Applications
Cananga oil has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
- Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research .
Medicine:
- Investigated for its potential antiarthritic, antinociceptive, and anti-inflammatory effects in experimental models .
- Used in aromatherapy to alleviate stress, anxiety, and depression .
Industry:
Mechanism of Action
The mechanism of action of Cananga oil involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: this compound reduces the infiltration of leukocytes and the formation of joint edema in models of arthritis.
Antinociceptive Effects: The oil reduces mechanical hyperalgesia and nociceptive responses in experimental models.
Antioxidant Activity: The oil exhibits significant antioxidant activity, which helps in reducing oxidative stress.
Comparison with Similar Compounds
Lavender Oil: Known for its calming and relaxing properties, similar to Cananga oil.
Rose Oil: Another floral essential oil used in perfumery and aromatherapy.
Jasmine Oil: Valued for its sweet, exotic fragrance and therapeutic benefits.
Properties
Molecular Formula |
C76H110O7 |
|---|---|
Molecular Weight |
1135.7 g/mol |
IUPAC Name |
4-butan-2-yl-2,5-dimethylphenol;4-butan-2-yl-2,6-dimethylphenol;4-butan-2-yl-2-methylphenol;2-butan-2-ylphenol;3-butan-2-ylphenol;4-butan-2-ylphenol |
InChI |
InChI=1S/2C12H18O.2C11H16O.3C10H14O/c1-5-8(2)11-6-10(4)12(13)7-9(11)3;1-5-8(2)11-6-9(3)12(13)10(4)7-11;2*1-4-8(2)10-5-6-11(12)9(3)7-10;1-3-8(2)9-4-6-10(11)7-5-9;1-3-8(2)9-5-4-6-10(11)7-9;1-3-8(2)9-6-4-5-7-10(9)11/h2*6-8,13H,5H2,1-4H3;2*5-8,12H,4H2,1-3H3;3*4-8,11H,3H2,1-2H3 |
InChI Key |
SGWBYTCMEXVSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC(=CC=C1)O.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC=CC=C1O.CCC(C)C1=CC(=C(C(=C1)C)O)C.CCC(C)C1=C(C=C(C(=C1)C)O)C |
Related CAS |
1802013-83-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)

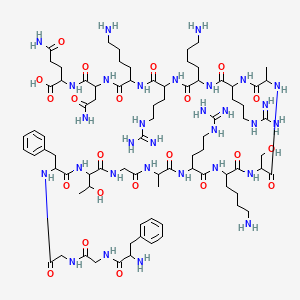
![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)
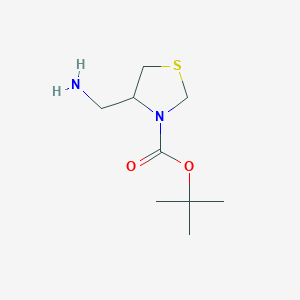
![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)
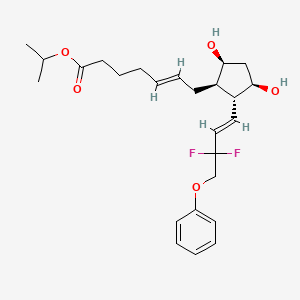
![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)
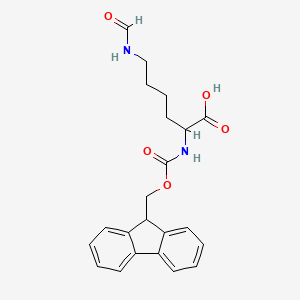
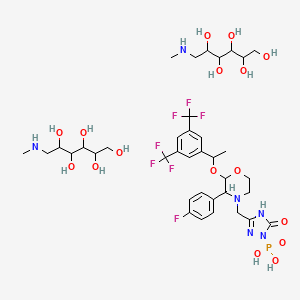
![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)

